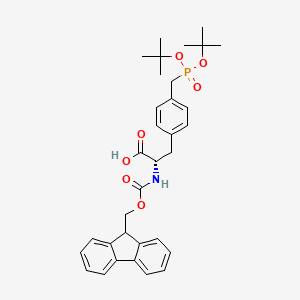
Fmoc-L-Pmp(tBu)2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-L-Pmp(tBu)2-OH” is a chemical compound with the full name N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-phenylalanine . It has the molecular formula C33H40NO7P and a molecular weight of 593.65 g/mol .
Synthesis Analysis
The synthesis of “this compound” is typically achieved through the Fmoc/tBu solid-phase synthesis method . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Chemical Reactions Analysis
“this compound” is used in the Fmoc/tBu solid-phase synthesis method . This method involves a series of chemical reactions, including the formation of a solid polymeric protecting group and the use of an excess of reagents to achieve quantitative yields .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 593.65 g/mol . No further physical or chemical properties are provided in the search results.Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-L-Pmp(tBu)2-OH plays a crucial role in peptide synthesis. A study by Patora-Komisarska, Podwysocka, and Seebach (2011) elaborates on the conversion of Fmoc-β2hSer(tBu)-OH to Fmoc-β2hSec(PMB)-OH, demonstrating its utility in developing amino-acid building blocks for peptide synthesis (Patora-Komisarska, Podwysocka, & Seebach, 2011). Similarly, Li et al. (2003) describe a concise and enantioselective synthesis of Fmoc-Pmp(Bu(t))(2)-OH for efficient incorporation into peptides, particularly for potential chemotherapeutic applications in breast cancer (Li et al., 2003).
Material Science and Nanotechnology
In the field of material science and nanotechnology, Fmoc variants like Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH are significant. Kshtriya, Koshti, and Gour (2021) demonstrated that these variants form self-assembled structures with controlled morphological changes, paving the way for novel applications in these domains (Kshtriya, Koshti, & Gour, 2021).
Bioconjugation and Functionalization
The application of Fmoc-protected amino acids extends to bioconjugation and functionalization. Zhu and Stein (1994) utilized Fmoc chemistry for the synthesis of N-(4'-pyridoxyl)peptides, leading to the development of vitamin B6-peptide-oligonucleotide conjugates (Zhu & Stein, 1994). This demonstrates the versatility of Fmoc-protected compounds in synthesizing complex biomolecules.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-protected amino acids are integral to solid-phase peptide synthesis. Behrendt, Huber, Marti, and White (2015) discuss the use of t-butyl-based aspartate protecting groups in Fmoc SPPS to prevent aspartimide formation, highlighting the role of Fmoc chemistry in optimizing peptide synthesis (Behrendt, Huber, Marti, & White, 2015).
Green Chemistry in Peptide Synthesis
Fmoc/tBu solid-phase peptide synthesis, as discussed by Al Musaimi, de la Torre, and Albericio (2020), indicates the evolving role of Fmoc-protected amino acids in greener synthesis processes. They emphasize the adoption of green solvents in solid-phase peptide synthesis (SPPS), reducing environmental and health impacts (Al Musaimi, de la Torre, & Albericio, 2020).
Eigenschaften
IUPAC Name |
(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40NO7P/c1-32(2,3)40-42(38,41-33(4,5)6)21-23-17-15-22(16-18-23)19-29(30(35)36)34-31(37)39-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-29H,19-21H2,1-6H3,(H,34,37)(H,35,36)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTJTEQKISNAEV-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

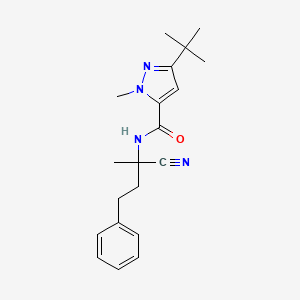
![1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide](/img/structure/B2646965.png)
![3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2646967.png)
![1-[2-Fluoro-6-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2646969.png)
![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2646970.png)
![N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2646971.png)
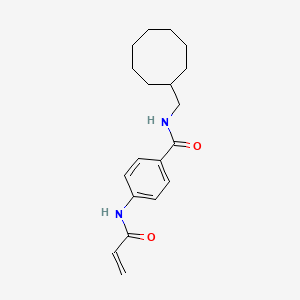
![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2646975.png)

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)

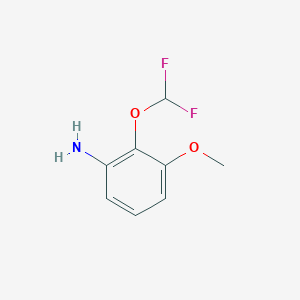
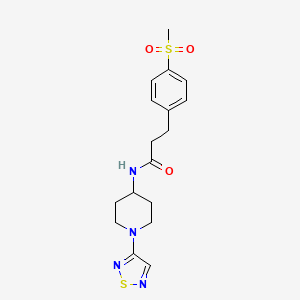
![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)